8-(4-Tert-butylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-(4-Tert-butylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. The 8-position is substituted with a 4-tert-butylbenzenesulfonyl group, while the 3-position carries a 3-methylphenyl moiety. This structural motif places it within a class of compounds widely explored in drug discovery due to their "privileged scaffolds," which exhibit diverse biological activities, including antitumor and GPCR-targeting properties .
The tert-butylbenzenesulfonyl group enhances hydrophobicity and may improve binding affinity through steric and electronic effects, while the 3-methylphenyl substituent balances lipophilicity. Synthesis of such spirocyclic derivatives has been optimized using microwave-enhanced solid-phase methods, significantly reducing reaction times compared to traditional heating .
Properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-17-6-5-7-18(16-17)21-22(28)26-24(25-21)12-14-27(15-13-24)31(29,30)20-10-8-19(9-11-20)23(2,3)4/h5-11,16H,12-15H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUBSILESUHWOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-tert-butylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant studies that highlight its pharmacological significance.
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.43 g/mol
- CAS Number : 1351858-49-5
The structure of the compound features a spirocyclic arrangement, which is often associated with unique biological activities due to its three-dimensional conformation.
Antimicrobial Properties
Several studies have explored the antimicrobial efficacy of compounds similar to 8-(4-tert-butylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one. For instance:
- Study Findings : A series of sulfonamide derivatives were synthesized and evaluated against various bacterial strains. The results indicated that modifications in the sulfonamide group significantly influenced antimicrobial activity, suggesting that similar substitutions in our compound could yield potent antimicrobial agents .
Anticancer Activity
The potential anticancer properties of this compound have also been investigated:
- Mechanism of Action : Research indicates that triazaspiro compounds may inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. The presence of the sulfonyl group enhances interaction with biological targets, potentially leading to increased cytotoxicity .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Enzyme Targets : Studies have shown that compounds with similar structural features can act as inhibitors of enzymes such as carbonic anhydrase and certain kinases. This inhibition can disrupt critical signaling pathways in cancer and inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of various derivatives of sulfonamides, including those structurally related to our compound. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the specific derivative tested .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on human cancer cell lines revealed that the compound exhibited cytotoxic effects at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, suggesting its potential as a therapeutic agent in oncology .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of 8-(4-tert-butylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one with five analogs:
* Estimated based on BG15410’s molecular weight (C₂₄H₂₉N₃O₄S = 455.57) adjusted for the absence of methoxy oxygen.
† Predicted using analogous substituent contributions.
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-tert-butylbenzenesulfonyl group confers higher logP (4.2) compared to benzoyl (G490-0271: 3.2) or benzyl (G610-0332: 3.81) substituents. Sulfonyl groups are more polar than benzyl but less than methoxy .
- 3-Methylphenyl at the 3-position balances hydrophobicity, whereas 4-methoxyphenyl (BG15410) increases polarity, reducing logP to 3.9 .
Biological Implications :
- The tert-butyl group in the target compound may enhance membrane permeability and target binding through hydrophobic interactions, a feature shared with antitumor spirotetramat metabolites .
- Sulfonyl vs. Benzoyl : Sulfonyl groups improve metabolic stability compared to esters like benzoyl, which are prone to hydrolysis .
Synthetic Advancements :
- Microwave-assisted synthesis (e.g., for 1,4,8-triazaspiro[4.5]decan-2-ones) reduces reaction times from days to hours, enabling rapid exploration of substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
